3-(Trimethoxysilyl)propyl acrylate

Catalog No.
S605947
CAS No.
4369-14-6
M.F
C9H18O5Si
M. Wt
234.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Trimethoxysilyl)propyl acrylate

CAS Number

4369-14-6

Product Name

3-(Trimethoxysilyl)propyl acrylate

IUPAC Name

3-trimethoxysilylpropyl prop-2-enoate

Molecular Formula

C9H18O5Si

Molecular Weight

234.32 g/mol

InChI

InChI=1S/C9H18O5Si/c1-5-9(10)14-7-6-8-15(11-2,12-3)13-4/h5H,1,6-8H2,2-4H3

InChI Key

KBQVDAIIQCXKPI-UHFFFAOYSA-N

SMILES

CO[Si](CCCOC(=O)C=C)(OC)OC

Synonyms

(3-acryloxypropyl)(trimethoxy)silane, 3-acryloxypropyltrimethoxysilane, 3-AOPTMS

Canonical SMILES

CO[Si](CCCOC(=O)C=C)(OC)OC

Coupling Agent

One prominent application of 3-(Trimethoxysilyl)propyl acrylate is as a coupling agent in the preparation of composite materials.

It acts as a bridge between organic and inorganic materials by covalently bonding to both through its functional groups. The acrylate group can participate in polymerization reactions with organic components, while the trimethoxysilyl group can react with hydroxyl groups present on inorganic fillers like silica nanoparticles. This coupling improves the adhesion between the organic matrix and the inorganic filler, leading to composites with enhanced mechanical properties, such as improved strength and durability.

Monomer for Functional Polymers

3-(Trimethoxysilyl)propyl acrylate can also be directly incorporated as a monomer into various polymer systems.

The presence of the trimethoxysilyl group allows the resulting polymer to bond to surfaces containing hydroxyl groups, enabling the creation of surface-functionalized polymers. These polymers can find applications in areas like:

  • Biomedical engineering: For designing scaffolds for tissue engineering or modifying surfaces of implants to improve biocompatibility.
  • Adhesives: To develop strong and durable adhesives for various substrates.
  • Coatings: To create functional coatings with specific properties like adhesion, hydrophobicity, or conductivity.

Precursor for Silane-Based Materials

3-(Trimethoxysilyl)propyl acrylate can serve as a precursor for the synthesis of diverse silane-based materials.

These materials often possess unique properties like:

  • Controlled release: Can be employed for the controlled release of drugs or other bioactive molecules.
  • Encapsulation: Can be used to encapsulate various materials for protection or targeted delivery.
  • Sensors: Can be incorporated into sensor designs due to their ability to respond to specific stimuli.

3-(Trimethoxysilyl)propyl acrylate is a reactive monomer characterized by its unique structure, which includes a trimethoxysilane group attached to a propyl acrylate backbone. Its molecular formula is C9H18O5SiC_9H_{18}O_5Si and it has a molecular weight of approximately 234.32 g/mol. This compound serves primarily as a silane coupling agent, facilitating the formation of hybrid materials by promoting adhesion between organic and inorganic components .

The compound is known for its reactivity, particularly in polymerization processes, where it can enhance the properties of various materials, including adhesives, coatings, and composites. It is often stabilized with butylated hydroxytoluene to prevent premature polymerization during storage .

  • Polymerization: It can undergo free radical polymerization, forming cross-linked networks that improve mechanical properties and thermal stability.
  • Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, leading to the formation of silanol groups that can further react with other silanes or substrates.
  • Esterification: The acrylate group can react with various nucleophiles, facilitating the formation of ester bonds in copolymerization reactions .

The synthesis of 3-(trimethoxysilyl)propyl acrylate typically involves the reaction of acrylic acid with trimethoxysilane in the presence of catalysts to facilitate esterification. Here’s a simplified overview of the process:

  • Reactants: Trimethoxysilane and acrylic acid.
  • Catalyst: Acidic or basic catalysts may be used to promote the reaction.
  • Reaction Conditions: The reaction is usually conducted under controlled temperatures to optimize yield and minimize side reactions.
  • Purification: The product is purified through distillation or chromatography to remove unreacted materials and by-products .

3-(Trimethoxysilyl)propyl acrylate finds extensive applications across various industries:

  • Adhesives: Enhances adhesion between dissimilar materials.
  • Coatings: Improves durability and resistance to environmental factors.
  • Composites: Used in the formulation of hybrid materials that require both organic and inorganic components.
  • Sealants: Provides improved bonding capabilities in construction applications .

Interaction studies involving 3-(trimethoxysilyl)propyl acrylate focus on its compatibility with different substrates and how it influences the properties of composite materials. Research indicates that its incorporation into polymer matrices can significantly enhance thermal conductivity and mechanical strength, particularly when combined with fillers like silica or alumina .

Several compounds share structural similarities with 3-(trimethoxysilyl)propyl acrylate. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeUnique Features
3-(Trimethoxysilyl)propyl methacrylateMethacrylate-basedHigher thermal stability due to methacrylate structure
3-AminopropyltriethoxysilaneAmino silaneProvides enhanced adhesion properties through amine functionality
VinyltrimethoxysilaneVinyl silaneGreater reactivity due to vinyl group, suitable for different polymerization techniques

3-(Trimethoxysilyl)propyl acrylate stands out due to its combination of acrylate reactivity and silane functionality, making it particularly effective in applications requiring strong bonding between organic polymers and inorganic substrates.

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

4369-14-6

Wikipedia

(3-Acryloxypropyl)trimethoxysilane

General Manufacturing Information

2-Propenoic acid, 3-(trimethoxysilyl)propyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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